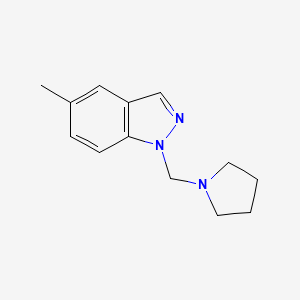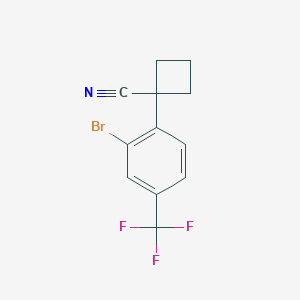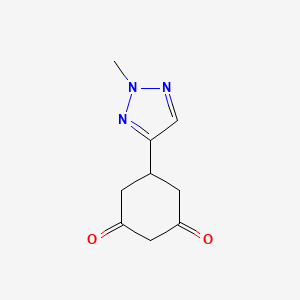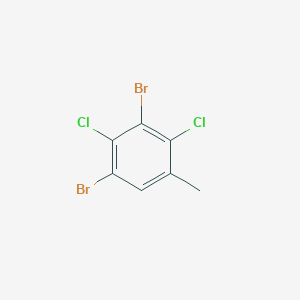
3,5-Dibromo-2,4-dichlorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2,4-dichlorotoluene: is an organic compound with the molecular formula C7H4Br2Cl2 It is a derivative of toluene, where the methyl group is substituted with two bromine atoms and two chlorine atoms at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-dichlorotoluene typically involves the bromination and chlorination of toluene derivatives. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the benzene ring. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas. The process is carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,4-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted toluenes with different functional groups.
Oxidation: Formation of 3,5-dibromo-2,4-dichlorobenzoic acid or 3,5-dibromo-2,4-dichlorobenzaldehyde.
Reduction: Formation of less halogenated toluene derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2,4-dichlorotoluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,4-dichlorotoluene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
- 3,6-Dibromo-2,4-dichlorotoluene
- 3-Bromo-2,4-dichlorotoluene
- 2,4-Dibromo-3,5-dichlorotoluene
Comparison: 3,5-Dibromo-2,4-dichlorotoluene is unique due to its specific substitution pattern on the benzene ring. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the position of the halogen atoms can influence the compound’s ability to undergo substitution or oxidation reactions, making it distinct in its chemical behavior and applications.
Properties
CAS No. |
1160574-76-4 |
|---|---|
Molecular Formula |
C7H4Br2Cl2 |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
1,3-dibromo-2,4-dichloro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
InChI Key |
HTZAZICHDSZNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


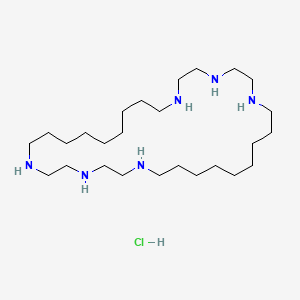
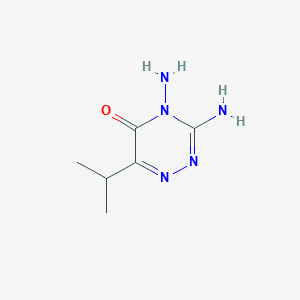
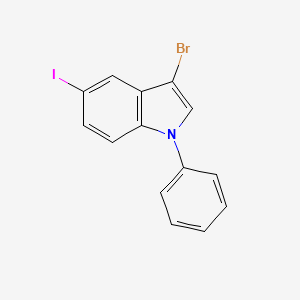
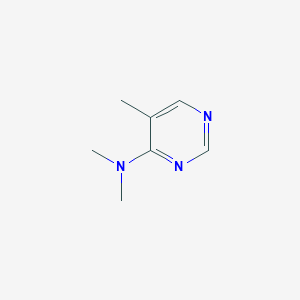

![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)

![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
